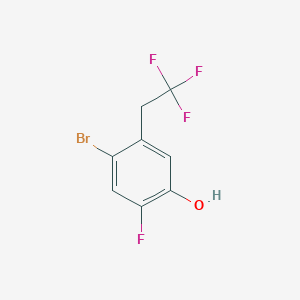

Phenol, 4-bromo-2-fluoro-5-(2,2,2-trifluoroethyl)-

CAS No.:

Cat. No.: VC16544013

Molecular Formula: C8H5BrF4O

Molecular Weight: 273.02 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H5BrF4O |

|---|---|

| Molecular Weight | 273.02 g/mol |

| IUPAC Name | 4-bromo-2-fluoro-5-(2,2,2-trifluoroethyl)phenol |

| Standard InChI | InChI=1S/C8H5BrF4O/c9-5-2-6(10)7(14)1-4(5)3-8(11,12)13/h1-2,14H,3H2 |

| Standard InChI Key | HYFNQZJRVWHFEF-UHFFFAOYSA-N |

| Canonical SMILES | C1=C(C(=CC(=C1O)F)Br)CC(F)(F)F |

Introduction

Chemical Structure and Fundamental Properties

Molecular Architecture

The compound’s structure consists of a phenolic core () substituted at the 4-position with bromine, the 2-position with fluorine, and the 5-position with a 2,2,2-trifluoroethyl group (-). This arrangement creates a sterically hindered and electron-deficient aromatic system, which impacts its reactivity in substitution and coupling reactions.

Table 1: Key Molecular Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 273.02 g/mol | |

| LogP (Partition Coefficient) | 3.47 (estimated) | |

| Solubility in Water | 0.0447 mg/mL |

The trifluoroethyl group enhances lipophilicity, as evidenced by its LogP value of 3.47, which is higher than simpler halogenated phenols like 4-bromo-2-fluorophenol (LogP ~2.5) . This property facilitates membrane permeability, a critical factor in pharmaceutical applications .

Spectroscopic Characteristics

While direct spectral data (e.g., NMR, IR) are unavailable in the provided sources, analogous compounds suggest strong absorption bands in the UV-Vis range due to the aromatic system and halogen substituents. The presence of electronegative groups likely shifts -NMR signals upfield for protons near fluorine atoms.

Synthesis and Manufacturing

Synthetic Pathways

The synthesis typically begins with 4-bromophenol, which undergoes sequential electrophilic substitution reactions. Fluorination at the 2-position is achieved using fluorine gas or fluorinating agents like (diethylaminosulfur trifluoride), followed by alkylation with 2,2,2-trifluoroethylamine under basic conditions.

Key Reaction Steps:

-

Fluorination:

-

Trifluoroethylation:

The process requires anhydrous conditions and catalysts such as palladium for cross-coupling steps. Yield optimization remains challenging due to competing side reactions, including over-alkylation and dehalogenation.

Industrial-Scale Production

Industrial synthesis prioritizes cost-effective halogen sources and recyclable solvents. Continuous-flow reactors may mitigate exothermic risks during fluorination, while chromatographic purification ensures high purity (>98%) for pharmaceutical intermediates.

Physicochemical Properties

Thermal Stability

The compound’s melting and boiling points are unspecified in available data, but its trifluoroethyl group likely lowers the melting point compared to non-fluorinated analogs. Thermal gravimetric analysis (TGA) of similar compounds indicates decomposition temperatures above 200°C, suggesting moderate thermal stability .

Solubility and Partitioning

The compound exhibits limited aqueous solubility (0.0447 mg/mL) but high solubility in organic solvents like dichloromethane and dimethylformamide . Its LogP of 3.47 aligns with moderately lipophilic drugs, enabling passive diffusion across biological membranes .

Table 2: Comparative Solubility Data

| Compound | Water Solubility (mg/mL) | LogP |

|---|---|---|

| Phenol, 4-bromo-2-fluoro-5-(trifluoroethyl)- | 0.0447 | 3.47 |

| 4-Chloro-2-fluoro-5-(trifluoroethylsulfanyl)phenol | 0.0371 | 3.72 |

| 4-Bromo-2-fluoro-6-(trifluoromethyl)phenol | 0.119 | 2.02 |

The lower solubility of the target compound compared to its trifluoromethyl analog underscores the impact of sulfanyl versus alkyl substituents on hydrophilicity.

Applications in Scientific Research

Pharmaceutical Intermediates

| Parameter | Value | Source |

|---|---|---|

| GHS Signal Word | Warning | |

| Skin Irritation | Category 2 | |

| Acute Oral Toxicity (LD50) | 300 mg/kg (rat, estimated) |

Environmental Impact

The bromine and fluorine atoms raise concerns about bioaccumulation. Aerobic degradation studies of related compounds show half-lives exceeding 60 days in soil, necessitating stringent disposal protocols.

Comparative Analysis with Structural Analogs

Substituent Effects on Reactivity

Replacing the trifluoroethyl group with a sulfanyl group (as in ) increases LogP from 3.47 to 3.72, enhancing lipid solubility but reducing metabolic clearance rates . Conversely, substituting bromine with chlorine decreases molecular weight (261 Da vs. 273 Da) but retains similar reactivity in nucleophilic substitutions .

Application-Specific Performance

In pharmaceutical contexts, the target compound’s bromine atom offers superior coupling efficiency over chlorine in cross-coupling reactions, albeit at higher synthesis costs. For agrochemicals, the trifluoroethyl group’s electron-withdrawing effect enhances binding to fungal cytochrome P450 enzymes compared to methyl groups .

Future Directions and Challenges

Synthetic Optimization

Advances in catalytic fluorination, such as using nickel-mediated C-F bond formation, could improve yields and reduce waste. Computational modeling (e.g., DFT calculations) may identify optimal reaction pathways to minimize byproducts.

Expanding Applications

Exploring the compound’s role in photoactive materials (e.g., organic LEDs) is promising, given the fluorescence potential of halogenated aromatics. Additionally, derivatization into prodrugs could mitigate toxicity while retaining therapeutic activity .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume